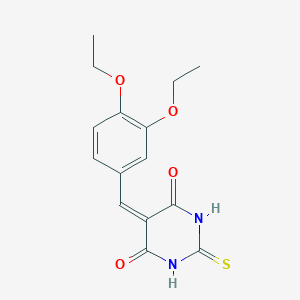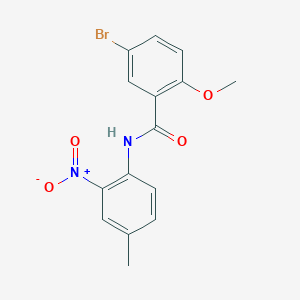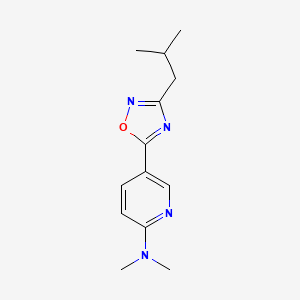
5-(3,4-diethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-diethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as DTPD, is a compound that has gained significant attention in scientific research. DTPD is a member of the pyrimidine family and has a unique structure that has been found to have potential applications in various fields, including medicine, agriculture, and material science. In
作用机制
The mechanism of action of DTPD varies depending on its application. In cancer cells, DTPD induces apoptosis by activating the caspase pathway and inhibiting the NF-κB pathway. Inhibition of the NF-κB pathway leads to the downregulation of pro-inflammatory cytokines and chemokines, which contribute to the anti-inflammatory properties of DTPD. Inhibition of viral replication is achieved by disrupting the viral envelope and inhibiting the viral polymerase. In agriculture, DTPD acts as a fungicide and insecticide by disrupting the cell membrane of the pathogen or pest.
Biochemical and Physiological Effects
DTPD has been found to have minimal toxicity and side effects in various studies. In vitro studies have shown that DTPD has a low cytotoxicity profile and does not affect the viability of normal cells. In vivo studies have shown that DTPD has a good safety profile and does not cause any significant changes in body weight, organ weight, or hematological parameters.
实验室实验的优点和局限性
The advantages of using DTPD in lab experiments include its broad-spectrum activity, low toxicity profile, and well-established synthesis method. However, the limitations of using DTPD include its limited solubility in water and its instability in acidic conditions.
未来方向
There are several future directions for the research and development of DTPD. In medicine, further studies are needed to explore the potential of DTPD as a therapeutic agent for various diseases, including cancer and viral infections. In agriculture, the development of DTPD-based formulations with improved efficacy and stability is needed. In material science, the synthesis of novel metal complexes using DTPD as a precursor is an area of interest. Overall, the unique structure and properties of DTPD make it a promising compound for further research and development.
Conclusion
In conclusion, 5-(3,4-diethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a compound with potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DTPD have been discussed in this paper. Further research and development of DTPD are needed to fully explore its potential in various applications.
合成方法
DTPD can be synthesized through a multi-step process involving the condensation of 3,4-diethoxybenzaldehyde and thiosemicarbazide, followed by cyclization and oxidation. The synthesis of DTPD has been well established, and the compound can be obtained in high yield and purity.
科学研究应用
DTPD has been extensively studied for its potential applications in various fields. In medicine, DTPD has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. DTPD has also been found to inhibit the replication of the influenza virus and herpes simplex virus. In agriculture, DTPD has been used as a fungicide and insecticide due to its broad-spectrum activity against various pathogens. In material science, DTPD has been used as a precursor for the synthesis of metal complexes and as a fluorescent probe.
属性
IUPAC Name |
5-[(3,4-diethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-3-20-11-6-5-9(8-12(11)21-4-2)7-10-13(18)16-15(22)17-14(10)19/h5-8H,3-4H2,1-2H3,(H2,16,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXDWRYLTKRQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-Diethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B4989450.png)
![2-(2-methoxyphenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4989467.png)
![disodium 1,1'-dioxo-5,5a-dihydro-1H,1'H-2,2'-binaphtho[2,1-b]thiophene-7,7'-disulfonate](/img/structure/B4989470.png)

![1,1'-[2-(1-adamantyl)-1,3-dioxo-1,3-propanediyl]bis(4-methylpiperazine)](/img/structure/B4989491.png)
![3-[5-(2,5-dichlorophenyl)-2-furyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4989497.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B4989504.png)
![N-[(butylamino)carbonyl]-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4989511.png)
![2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole](/img/structure/B4989520.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4989522.png)
![methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B4989529.png)

![N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4989543.png)
